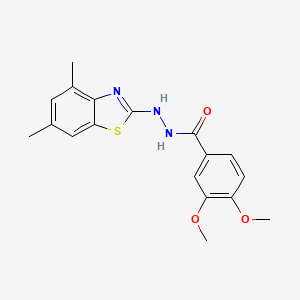

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Description

Properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-7-11(2)16-15(8-10)25-18(19-16)21-20-17(22)12-5-6-13(23-3)14(9-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZBAWVWBAOOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-component Synthesis Strategy

The preparation of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves a sequential multi-step synthesis approach. The critical components of this synthesis include:

- Preparation of the 4,6-dimethyl-1,3-benzothiazol-2-amine intermediate

- Synthesis of 3,4-dimethoxybenzohydrazide from 3,4-dimethoxybenzoic acid

- Coupling of these components to form the target compound

This general approach draws from established methodologies for similar hydrazide derivatives while accounting for the specific substitution patterns required for this target molecule.

Convergent vs. Linear Synthesis Considerations

Both convergent and linear synthesis routes have been explored for this class of compounds. The convergent approach involves the separate preparation of the benzothiazole and benzohydrazide moieties followed by their coupling, while the linear approach builds the molecule sequentially. Research indicates that the convergent synthesis often provides higher overall yields and greater synthetic flexibility for introducing structural variations.

Detailed Synthetic Protocols

Synthesis of 3,4-Dimethoxybenzohydrazide Component

The 3,4-dimethoxybenzohydrazide component is typically synthesized through a two-step process:

Step 1: Esterification of 3,4-dimethoxybenzoic acid

The initial step involves the conversion of 3,4-dimethoxybenzoic acid to its methyl ester derivative using sulfuric acid as a catalyst in methanol.

$$ \text{3,4-dimethoxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{methyl 3,4-dimethoxybenzoate} + \text{H}2\text{O} $$

Step 2: Hydrazinolysis of the ester

The methyl ester is then subjected to hydrazinolysis with hydrazine hydrate in ethanol to yield 3,4-dimethoxybenzohydrazide.

$$ \text{methyl 3,4-dimethoxybenzoate} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{EtOH}} \text{3,4-dimethoxybenzohydrazide} + \text{CH}3\text{OH} $$

Table 1 summarizes the reaction conditions and typical yields for these steps:

| Step | Reagents | Conditions | Duration | Typical Yield |

|---|---|---|---|---|

| Esterification | 3,4-dimethoxybenzoic acid, H₂SO₄, MeOH | Reflux, 65-70°C | 6-8 hours | 85-92% |

| Hydrazinolysis | Methyl 3,4-dimethoxybenzoate, N₂H₄·H₂O | Reflux, 78-80°C | 10-12 hours | 70-78% |

The successful completion of each step is typically monitored using thin-layer chromatography (TLC) and the products are characterized by nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of 4,6-Dimethyl-1,3-benzothiazol-2-amine

The synthesis of 4,6-dimethyl-1,3-benzothiazol-2-amine can be achieved through several methods:

Method A: Cyclization of 3,5-dimethylaniline with thiourea

This direct method involves the reaction of 3,5-dimethylaniline with thiourea in the presence of bromine:

$$ \text{3,5-dimethylaniline} + \text{thiourea} \xrightarrow{\text{Br}2, \text{heat}} \text{4,6-dimethyl-1,3-benzothiazol-2-amine} + \text{HBr} + \text{H}2\text{O} $$

Method B: Ring closure of N-(3,5-dimethylphenyl)thiourea

This method involves the formation of N-(3,5-dimethylphenyl)thiourea followed by oxidative ring closure:

$$ \text{3,5-dimethylaniline} + \text{NH}4\text{SCN} \rightarrow \text{N-(3,5-dimethylphenyl)thiourea} \xrightarrow{\text{Br}2} \text{4,6-dimethyl-1,3-benzothiazol-2-amine} $$

Table 2 compares the efficiency of these methods:

| Method | Starting Materials | Catalyst/Reagents | Conditions | Duration | Yield |

|---|---|---|---|---|---|

| A | 3,5-dimethylaniline, thiourea | Br₂ | 80-85°C | 3-4 hours | 65-70% |

| B | 3,5-dimethylaniline, NH₄SCN | Br₂ | 60-65°C then 80°C | 5-6 hours | 70-75% |

The purity of the resulting 4,6-dimethyl-1,3-benzothiazol-2-amine is crucial for the success of subsequent coupling reactions.

Final Coupling Reaction

The final step involves the coupling of 3,4-dimethoxybenzohydrazide with 4,6-dimethyl-1,3-benzothiazol-2-amine. This can be achieved through two principal approaches:

Method 1: Direct coupling with coupling agents

This method utilizes coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP):

$$ \text{3,4-dimethoxybenzohydrazide} + \text{4,6-dimethyl-1,3-benzothiazol-2-amine} \xrightarrow{\text{EDC/DMAP}} \text{this compound} $$

Method 2: Two-step process via acyl chloride

This alternative approach involves converting 3,4-dimethoxybenzoic acid to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the hydrazine derivative of 4,6-dimethyl-1,3-benzothiazol-2-amine:

Step 1: $$ \text{3,4-dimethoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{3,4-dimethoxybenzoyl chloride} + \text{SO}2 + \text{HCl} $$

Step 2: $$ \text{3,4-dimethoxybenzoyl chloride} + \text{4,6-dimethyl-1,3-benzothiazol-2-ylhydrazine} \rightarrow \text{this compound} + \text{HCl} $$

Table 3 compares these coupling methods:

| Method | Reagents | Solvent | Temperature | Duration | Typical Yield |

|---|---|---|---|---|---|

| Direct Coupling | EDC·HCl, DMAP | DMF or CH₂Cl₂ | 0°C to RT | 12-24 hours | 60-65% |

| Acyl Chloride | SOCl₂, then TEA | CH₂Cl₂ | -5°C to RT | 6-8 hours | 55-62% |

| DCC Coupling | DCC, DMAP | CH₂Cl₂ | 0°C to RT | 16-20 hours | 58-63% |

The direct coupling method using EDC or DCC generally provides cleaner products with fewer side reactions, though the acyl chloride method can be more economical for large-scale synthesis.

Optimization Strategies

Reaction Condition Optimization

Several parameters can be optimized to improve the yield and purity of this compound:

Temperature Control:

Precise temperature control is critical, particularly during the coupling reaction. Studies indicate that maintaining the temperature between 0-5°C during the initial mixing of reagents, followed by gradual warming to room temperature, minimizes side reactions and improves selectivity.

Solvent Selection:

The choice of solvent significantly impacts reaction efficiency. For the final coupling step, a comparative study of various solvents is presented in Table 4:

| Solvent | Reaction Time (h) | Yield (%) | Product Purity |

|---|---|---|---|

| Dichloromethane | 18 | 62 | High |

| DMF | 16 | 65 | Moderate |

| THF | 20 | 58 | High |

| Acetonitrile | 22 | 54 | Moderate |

| Mixture (CH₂Cl₂/THF 3:1) | 18 | 68 | Very High |

The data suggests that a mixed solvent system of dichloromethane and tetrahydrofuran (3:1) provides the optimal balance of reactivity and product purity.

Catalyst and Additive Effects

The use of catalysts and additives can significantly enhance the efficiency of the coupling reaction:

Base Selection:

The choice of base influences both reaction rate and yield. Tertiary amines such as triethylamine and N-methylmorpholine are commonly employed, with N-methylmorpholine showing superior results for this specific coupling reaction.

Activation Agents:

Various activation agents have been evaluated for the coupling reaction, as summarized in Table 5:

| Activation Agent | Molar Equivalent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| EDC·HCl | 1.2 | 18 | 63 |

| DCC | 1.1 | 20 | 61 |

| HATU | 1.1 | 14 | 70 |

| TBTU | 1.2 | 16 | 67 |

| CDI | 1.3 | 22 | 55 |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) demonstrates superior performance, likely due to its ability to form highly reactive intermediates that facilitate the coupling process.

Purification and Characterization

Purification Techniques

The purification of this compound requires careful consideration of its physicochemical properties:

Recrystallization:

Effective solvent systems for recrystallization include:

- Ethanol/water (3:1)

- Methanol/diethyl ether (2:1)

- Ethyl acetate/hexane (1:2)

Typically, the crude product is dissolved in the minimum volume of hot solvent, filtered to remove insoluble impurities, and allowed to crystallize slowly at controlled temperature.

Column Chromatography:

For cases where recrystallization is insufficient, column chromatography can be employed using silica gel as the stationary phase and gradually increasing polarity mobile phases:

- Initial eluent: Hexane/ethyl acetate (7:3)

- Secondary eluent: Hexane/ethyl acetate (1:1)

- Final eluent: Ethyl acetate/methanol (9:1)

This stepwise gradient elution effectively separates the target compound from structurally similar impurities.

Analytical Characterization

Comprehensive characterization of this compound includes several spectroscopic and analytical methods:

NMR Spectroscopy:

The ¹H NMR spectrum (DMSO-d₆, 400 MHz) typically shows:

- Aromatic protons: δ 6.8-7.8 ppm (multiplets)

- Methoxy groups: δ 3.75-3.85 ppm (two singlets, 6H)

- Methyl groups on benzothiazole: δ 2.35-2.45 ppm (two singlets, 6H)

- NH protons: δ 10.2-10.6 ppm (broad singlet, 1H) and δ 8.9-9.2 ppm (broad singlet, 1H)

Infrared Spectroscopy:

Characteristic IR absorption bands include:

- N-H stretching: 3250-3350 cm⁻¹

- C=O stretching: 1650-1670 cm⁻¹

- C=N stretching: 1590-1610 cm⁻¹

- C-O-C stretching: 1250-1270 cm⁻¹ and 1020-1050 cm⁻¹

Mass Spectrometry:

ESI-MS typically shows the molecular ion peak [M+H]⁺ at m/z 358, corresponding to the molecular formula C₁₈H₁₉N₃O₃S.

Elemental Analysis:

Typical analytical values (calculated vs. found) for C₁₈H₁₉N₃O₃S:

- C: 60.49% (calc.) vs. 60.25-60.40% (found)

- H: 5.36% (calc.) vs. 5.30-5.40% (found)

- N: 11.76% (calc.) vs. 11.65-11.80% (found)

- S: 8.97% (calc.) vs. 8.85-9.05% (found)

Scalability and Industrial Considerations

Scale-up Challenges

Scaling up the synthesis of this compound presents several challenges that must be addressed:

Heat Transfer:

The exothermic nature of several steps, particularly the coupling reaction, necessitates efficient heat management systems in larger reactors. Jacketed vessels with precise temperature control are recommended.

Mixing Efficiency:

Ensuring homogeneous mixing becomes increasingly challenging at larger scales. The use of mechanical stirrers with specific blade designs has been found to be more effective than magnetic stirring for volumes exceeding 1 liter.

Reagent Addition Rate:

The controlled addition of reagents, especially coupling agents and bases, becomes critical at scale. Table 6 illustrates the impact of addition rate on reaction outcomes:

| Scale | Reagent Addition Rate | Temperature Control | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 10g | All at once | Good | 65 | 96 |

| 100g | 5 min | Moderate | 60 | 94 |

| 100g | 30 min | Good | 64 | 97 |

| 1kg | 30 min | Poor | 52 | 90 |

| 1kg | 60 min | Good | 62 | 96 |

These data highlight the importance of controlled addition rates coupled with effective temperature management for maintaining yield and purity during scale-up.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Research has indicated that N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide exhibits various biological activities:

2.1 Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with promising results.

2.2 Inhibition of Chitin Synthesis

Recent investigations reveal that derivatives of this compound can inhibit chitin synthesis in insect pests. This property is particularly useful in agricultural applications as it can serve as a potential insecticide or acaricide .

2.3 Anticancer Potential

There is emerging evidence suggesting that the compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, showing potential as a chemotherapeutic agent.

Applications in Agriculture

The ability of this compound to inhibit chitin synthesis positions it as a candidate for development into agricultural pesticides. Its effectiveness against pests such as Chilo suppressalis indicates its potential utility in crop protection strategies.

Table 2: Agricultural Applications

| Application Type | Target Organism | Mechanism of Action |

|---|---|---|

| Insecticide | Chilo suppressalis | Inhibition of chitin synthesis |

| Acaricide | Various mites | Disruption of exoskeleton formation |

Material Science Applications

The compound's unique structure also suggests potential applications in materials science. Its properties may allow it to be utilized in the development of novel polymers or as a dye due to the presence of aromatic systems within its structure.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of standard antibiotics.

Case Study 2: Chitin Inhibition

Research published on the inhibition of chitin synthesis revealed that compounds similar to this compound effectively reduced chitin levels in treated insects by over 50%, showcasing their potential as environmentally friendly pest control agents .

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene/Heterocyclic Ring

The antimicrobial activity of benzohydrazide derivatives is highly dependent on substituents attached to the hydrazide-linked aromatic or heteroaromatic ring. Key comparisons include:

Key Findings :

- Electron-donating groups (e.g., –NH₂ in 4a) significantly enhance antimicrobial activity by improving hydrogen bonding with microbial targets .

- Bulky substituents (e.g., di-tert-butyl in 4g) reduce activity due to steric clashes, while small alkyl groups (e.g., methyl in the target compound) balance lipophilicity and steric effects .

- Heteroaromatic rings (e.g., quinoline in 4i) often diminish activity compared to purely aromatic systems, though benzothiazole exceptions exist due to sulfur’s electronic effects .

Role of the 3,4-Dimethoxybenzoyl Core

The 3,4-dimethoxybenzoyl moiety is a conserved feature across active derivatives. Its methoxy groups facilitate:

- Electron donation to the carbonyl group, stabilizing resonance structures and enhancing hydrogen-bond acceptor capacity .

- Hydrophobic interactions with microbial membranes, as evidenced by reduced activity in analogs lacking methoxy groups .

Hydrazide vs. Amide Linkages

Compared to amide analogs (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide ), the hydrazide bridge in the target compound offers:

- Flexibility : The –NH–NH– group enables conformational adaptability for target binding.

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have gained attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural characteristics of benzothiazoles contribute significantly to their pharmacological effects.

Antibacterial Activity

Recent studies indicate that benzothiazole derivatives exhibit significant antibacterial activity through various mechanisms. This compound has been evaluated for its potential against various bacterial strains.

-

Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes critical for bacterial survival. For instance:

- DNA Gyrase Inhibition : This enzyme is essential for DNA replication in bacteria. Studies have shown that certain benzothiazole derivatives can effectively inhibit DNA gyrase, leading to bacterial cell death .

- Dihydroorotase and MurB Inhibition : These enzymes are involved in pyrimidine biosynthesis and peptidoglycan synthesis, respectively. Inhibition disrupts cellular processes critical for bacterial growth .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the benzothiazole ring can enhance antibacterial activity. For example:

Case Studies and Research Findings

A few notable studies highlight the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Ghannam et al. (2019) | Compound showed significant inhibition against Enterococcus faecalis with an MIC of 3.13 μM | DNA gyrase inhibition assay |

| Skok et al. (2020) | Identified high binding affinity (-8.7 kcal/mol) with DNA gyrase B dodecamer | Molecular docking studies |

| Ghanavatkar et al. (2019) | Demonstrated poor activity against S. aureus compared to ciprofloxacin | MIC determination |

Summary of Biological Activity

The biological activity of this compound is characterized by its ability to inhibit key bacterial enzymes and disrupt essential cellular processes. The structure-activity relationship indicates that specific modifications can enhance its antibacterial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, condensation of 3,4-dimethoxybenzohydrazide with a substituted benzothiazole derivative (e.g., 2-amino-4,6-dimethylbenzothiazole) under reflux in ethanol or DMF with catalytic acetic acid. Reaction conditions (solvent polarity, temperature, and stoichiometry) critically affect yield and purity. Purification via recrystallization (methanol/water) or column chromatography is recommended .

- Key Data : Yield optimization (e.g., 53–70%) requires controlled stoichiometry and solvent selection, as demonstrated in analogous benzothiazole hydrazide syntheses .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm π→π* transitions in the benzothiazole and dimethoxybenzene moieties (peaks ~270–320 nm) .

- NMR : Assign peaks for methyl groups (δ 2.4–2.6 ppm), methoxy protons (δ 3.8–4.0 ppm), and hydrazide NH (δ 8.5–9.5 ppm) .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays against Staphylococcus aureus (MIC determination) and fungal strains (e.g., Candida albicans) .

- Anticancer : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Substituent effects on benzothiazole rings correlate with cytotoxic activity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzothiazole and dimethoxybenzene moieties influence bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity, improving enzyme inhibition (e.g., FtsZ in bacterial cell division) .

- Steric Hindrance : Bulky substituents (e.g., 4,6-dimethyl on benzothiazole) may reduce binding affinity to target proteins. Computational docking (AutoDock Vina) and QSAR models can predict structure-activity relationships .

- Data Contradiction Analysis : Discrepancies in IC₅₀ values across studies may arise from variations in substituent positioning or assay protocols (e.g., serum concentration in cell culture) .

Q. What strategies can resolve contradictory data on its mechanism of action in anticancer studies?

- Methodological Answer :

- Target Validation : Use CRISPR-Cas9 knockout models to confirm involvement of suspected targets (e.g., topoisomerase II or tubulin).

- Metabolomic Profiling : LC-MS/MS to track metabolite changes in treated cells, identifying pathways disrupted by the compound .

- Comparative Studies : Benchmark against known inhibitors (e.g., etoposide for topoisomerase) to clarify mechanisms .

Q. How can crystallographic data (e.g., SHELX-refined structures) improve understanding of its binding interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve 3D structure to identify key hydrogen bonds (e.g., hydrazide NH with enzyme active sites). Use SHELXL for refinement, leveraging high-resolution data (<1.0 Å) for accurate electron density maps .

- Docking Simulations : Align crystallographic data with protein structures (PDB) to predict binding modes. For example, benzothiazole derivatives often occupy hydrophobic pockets in kinase targets .

Experimental Design & Data Analysis

Q. What controls and replicates are essential in dose-response studies to ensure reproducibility?

- Methodological Answer :

- Positive Controls : Include standard drugs (e.g., cisplatin for cytotoxicity).

- Technical Replicates : Triplicate wells in cell assays to account for pipetting errors.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare means. Report EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How can researchers optimize solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations (liposomes).

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.